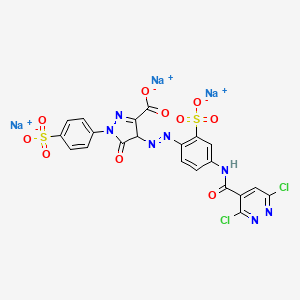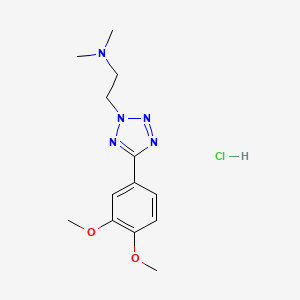
1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt is a complex organic compound It features a benzopyran structure, which is often associated with various biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt typically involves multiple steps:
Formation of the Benzopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of hydroxy and methoxy groups through selective reactions.
Sulfonation: The addition of the propanesulfonic acid group.
Salt Formation: Neutralization with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt can undergo various chemical reactions:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzopyran structure can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, compounds with benzopyran structures are often studied for their antioxidant and anti-inflammatory properties. This compound could be investigated for similar activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways influenced by the benzopyran structure. It may also serve as a lead compound for further drug development.
Industry
In industry, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals due to its complex structure and functional groups.
Mécanisme D'action
The mechanism of action for compounds like 1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt typically involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include antioxidant mechanisms, inhibition of inflammatory mediators, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavonoids: Compounds like quercetin or kaempferol, which also have benzopyran structures.
Coumarins: Such as umbelliferone or esculetin, known for their biological activities.
Uniqueness
What sets 1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt apart is the combination of its sulfonic acid group and the specific substitutions on the benzopyran core. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
62589-90-6 |
|---|---|
Formule moléculaire |
C19H19KO9S |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
potassium;3-[[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]propane-1-sulfonate |
InChI |
InChI=1S/C19H20O9S.K/c1-26-16-4-3-11(7-13(16)20)17-10-15(22)19-14(21)8-12(9-18(19)28-17)27-5-2-6-29(23,24)25;/h3-4,7-9,17,20-21H,2,5-6,10H2,1H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
MSMAXFOTPKWQEA-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OCCCS(=O)(=O)[O-])O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


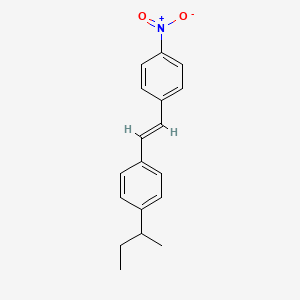
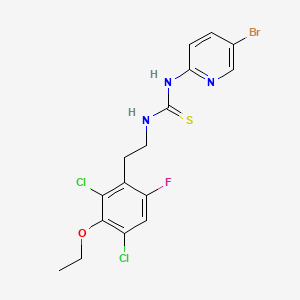
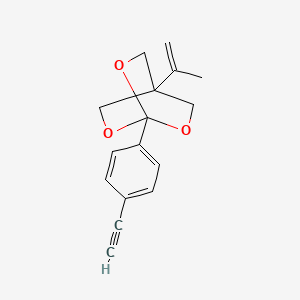
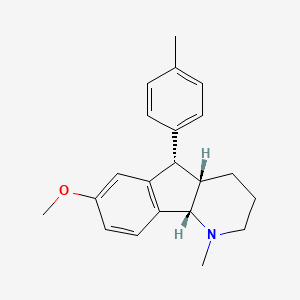

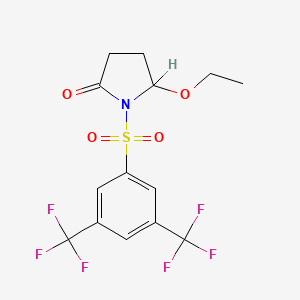

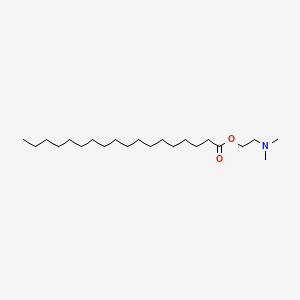
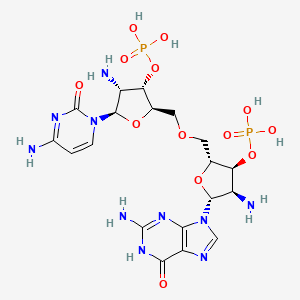
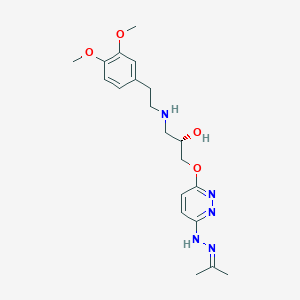
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
